1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-3-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-8(2)11-6-5-9(10-11)7-12-3/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENJPVDNJECJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Sec Butyl 3 Methoxymethyl 1h Pyrazole
Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole heterocycle is the foundational step in the synthesis of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. Various strategies have been developed to form this five-membered ring system, often relying on the reaction of a three-carbon building block with a hydrazine (B178648) derivative.
The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine. nih.govbeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, is highly versatile. beilstein-journals.org
For the synthesis of the target molecule's core, 3-(methoxymethyl)-1H-pyrazole, a suitable 1,3-dicarbonyl compound or its synthetic equivalent is required. A potential precursor would be 1-methoxy-4,4-dialkoxybutan-2-one. The reaction of this β-alkoxy-β-ketoacetal with hydrazine would proceed through initial condensation, followed by cyclization and elimination of water and alcohol to yield the desired pyrazole ring.
The general mechanism involves the reaction of a hydrazine with various 1,3-difunctional compounds, such as 1,3-diketones, α,β-unsaturated ketones, or acetylenic ketones. mdpi.com When a substituted hydrazine, such as sec-butylhydrazine, is used, the reaction can produce a mixture of two regioisomers. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov For instance, the reaction of an unsymmetrical diketone with methylhydrazine often shows that the more nucleophilic nitrogen attacks the more reactive carbonyl group, guiding the regioselectivity. nih.gov
| Precursor Type | Hydrazine Derivative | General Product | Key Features |
| 1,3-Diketones | Substituted Hydrazines | Polysubstituted Pyrazoles | Straightforward, but can yield regioisomeric mixtures. mdpi.com |
| α,β-Unsaturated Ketones | Hydrazine | Pyrazolines (then oxidized) | Involves Michael addition, cyclization, and subsequent aromatization. nih.gov |
| Acetylenic Ketones | Substituted Hydrazines | Regioisomeric Pyrazoles | Regioselectivity is highly dependent on the hydrazine substituent. mdpi.comnih.gov |
| β-Ketoesters | Hydrazine | Pyrazolones | Useful for accessing specific pyrazole derivatives. beilstein-journals.org |
Multi-component reactions (MCRs) offer a powerful strategy for the efficient synthesis of complex molecules like polysubstituted pyrazoles in a single step from three or more starting materials. nih.gov This approach enhances synthetic efficiency by minimizing purification steps and saving time and resources. rsc.org
A hypothetical three-component reaction to form a precursor to this compound could involve the condensation of an aldehyde, a ketone bearing a methoxymethyl group, and sec-butylhydrazine. beilstein-journals.org For example, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound can generate an α,β-unsaturated system in situ, which then undergoes a Michael addition-cyclocondensation sequence with the hydrazine. beilstein-journals.org
Several MCR strategies have been developed for pyrazole synthesis:
Three-component reactions: Commonly involve an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and a hydrazine derivative. rsc.org
Four-component reactions: Can be designed to create highly functionalized pyrazole systems, such as fused pyrano[2,3-c]pyrazoles, by combining aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303). beilstein-journals.orgrsc.org
The diversity-oriented nature of MCRs allows for the rapid generation of libraries of structurally varied pyrazoles by simply changing the individual components. beilstein-journals.org
In situ synthesis techniques involve the generation of a reactive intermediate, which immediately participates in a subsequent reaction within the same pot to form the pyrazole ring. This avoids the isolation of potentially unstable or hazardous intermediates. mdpi.com
One common in situ strategy is the generation of 1,3-dicarbonyl compounds. For example, ketones can be reacted directly with acid chlorides to form 1,3-diketones, which are then immediately treated with hydrazine to produce pyrazoles in a one-pot procedure. mdpi.com Another advanced technique involves the in situ formation of diazo compounds from aldehydes and tosylhydrazine, which then undergo a [3+2] cycloaddition with an alkyne to furnish the pyrazole ring. nih.gov This method is particularly useful as it mitigates the risks associated with handling diazo compounds. nih.gov
Similarly, nitrilimines can be generated in situ from hydrazonoyl halides and subsequently trapped with alkynes or alkenes in a 1,3-dipolar cycloaddition to yield pyrazoles or pyrazolines, respectively. researchgate.net These methods provide efficient and often regioselective routes to polysubstituted pyrazoles. nih.govresearchgate.net
Regioselective N-Alkylation in Pyrazole Synthesis, with Focus on the 1-sec-butyl Moiety
Once the 3-(methoxymethyl)-1H-pyrazole core is synthesized, the introduction of the sec-butyl group at the N1 position is the final key step. Since 3-(methoxymethyl)-1H-pyrazole is an unsymmetrical molecule, direct alkylation can lead to two possible regioisomers: the desired this compound (N1 alkylation) and 1-sec-butyl-5-(methoxymethyl)-1H-pyrazole (N2 alkylation). Achieving high regioselectivity is a significant challenge, and the choice of methodology is crucial.
A modern approach to N-alkylation of pyrazoles utilizes Brønsted acid catalysis, offering an alternative to traditional base-mediated methods. mdpi.comsemanticscholar.org This technique often employs trichloroacetimidates as the alkylating agents. The reaction is catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org
The mechanism is believed to involve protonation of the trichloroacetimidate (B1259523) by the acid catalyst, making it a potent electrophile. The pyrazole nitrogen then attacks the alkyl group, displacing trichloroacetamide. In the case of unsymmetrical pyrazoles, the regioselectivity is primarily governed by steric hindrance. mdpi.comsemanticscholar.org For the alkylation of 3-(methoxymethyl)-1H-pyrazole with a sec-butyl electrophile, the bulky sec-butyl group would preferentially attack the less sterically hindered N1 nitrogen, leading to the desired 1,3-disubstituted product. mdpi.com This method avoids the need for strong bases and often proceeds under milder conditions. mdpi.com
| Catalyst | Alkylating Agent | Solvent | Key Advantage |
| Camphorsulfonic Acid (CSA) | sec-Butyl Trichloroacetimidate | 1,2-DCE | Steric control of regioselectivity, avoids strong bases. mdpi.comsemanticscholar.org |
| Other Brønsted Acids | Benzylic Trichloroacetimidates | Various | Good yields for benzylic and other stabilized carbocation precursors. researchgate.net |
Base-mediated alkylation is the most conventional method for N-functionalization of pyrazoles. The reaction involves deprotonation of the pyrazole NH with a base, followed by nucleophilic attack of the resulting pyrazolide anion on an alkyl halide, such as 2-bromobutane (B33332). acs.org
The regioselectivity of this reaction is highly dependent on several factors, including the nature of the base, the solvent, the counterion, and the steric bulk of both the substituent on the pyrazole ring (the methoxymethyl group at C3) and the incoming electrophile (the sec-butyl group). acs.org Generally, the use of milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO or DMF tends to favor alkylation at the sterically less hindered N1 position. acs.org The bulky sec-butyl group will preferentially react at the nitrogen atom that is further away from the C3-substituent, thus favoring the formation of this compound. researchgate.netnih.gov
| Base | Solvent | Alkylating Agent | Typical Outcome |
| K2CO3 | DMSO | sec-Butyl Bromide | High regioselectivity for N1-alkylation. acs.org |
| NaH | DMF / THF | Alkyl Halides | Strong base, can lead to mixtures if not sterically controlled. |
| Cs2CO3 | Acetonitrile | Alkyl Halides | Often used to improve yields and selectivity. |
| Phase Transfer Catalyst | Biphasic | Alkyl Halides | Efficient for large-scale synthesis, high yields. researchgate.net |
Enzyme-Catalyzed Regioselective Alkylation Strategies
While traditional chemical methods for the N-alkylation of pyrazoles often yield a mixture of regioisomers, enzymatic approaches have emerged as a powerful tool for achieving high regioselectivity. Although direct enzymatic alkylation with a sec-butyl group has not been extensively reported, the principles established with smaller alkyl groups are noteworthy.
Recent studies have demonstrated the use of engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases for the highly regioselective alkylation of pyrazoles. These enzymatic systems can be designed to deliver an alkyl group to a specific nitrogen atom of the pyrazole ring with exceptional precision. In some cases, a dual-enzyme cascade system is employed, where one enzyme generates a non-natural SAM analog from a haloalkane, and a second engineered enzyme transfers the alkyl group to the pyrazole substrate. This method has achieved unprecedented regioselectivity (>99%) for methylation, ethylation, and propylation.
The active site of the engineered enzyme plays a crucial role in controlling the regioselectivity by orienting the pyrazole substrate in a specific manner, favoring alkylation at one nitrogen over the other. While this methodology has been primarily demonstrated with smaller, linear alkyl halides, the potential for engineering enzymes to accept bulkier secondary alkyl halides like 2-bromobutane exists, which would open up a biocatalytic route to compounds such as this compound.
Control of Regioselectivity Through Steric and Electronic Factors
In the absence of a suitable enzymatic method, the control of regioselectivity in the N-alkylation of 3-substituted pyrazoles relies heavily on the interplay of steric and electronic factors. The alkylation of a 3-substituted pyrazole with a sec-butyl halide can theoretically yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted product.
Steric Hindrance: The bulky nature of the sec-butyl group is a dominant factor in determining the regiochemical outcome. The alkylation is an SN2 reaction, and the transition state is sensitive to steric crowding. The substituent at the 3-position of the pyrazole ring will sterically hinder the approach of the sec-butyl electrophile to the adjacent N1 nitrogen. Consequently, the alkylation is generally favored at the less hindered N2 nitrogen, which, after tautomerization, becomes the N1 nitrogen of the 1,5-disubstituted product. However, in the case of the target molecule, the desired product is the 1,3-disubstituted isomer, suggesting that the 3-(methoxymethyl) group directs the alkylation to the adjacent N1 position. This could be due to a combination of its moderate steric bulk and potential electronic effects.
Electronic Effects: The electronic nature of the substituent at the 3-position can also influence the nucleophilicity of the two nitrogen atoms. Electron-donating groups can increase the electron density at the adjacent N1 nitrogen, making it more nucleophilic. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the N1 nitrogen. The methoxymethyl group is generally considered to be weakly electron-withdrawing or neutral in its inductive effect, but the oxygen atom's lone pairs could potentially participate in directing the alkylation through coordination with the cation of the base used.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, using a strong, non-coordinating base in a non-polar solvent might favor the thermodynamically more stable product, while a weaker base in a polar, coordinating solvent could favor the kinetically controlled product. A systematic study of reaction conditions is often necessary to optimize the yield of the desired regioisomer. researchgate.net
| Factor | Influence on Regioselectivity of Pyrazole N-Alkylation |
| Steric Hindrance of Alkyl Halide | Bulky groups like sec-butyl favor alkylation at the less sterically hindered nitrogen atom. |
| Steric Hindrance of 3-Substituent | A bulky 3-substituent will direct incoming alkyl groups to the more distant nitrogen atom. |
| Electronic Nature of 3-Substituent | Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it. |
| Reaction Conditions (Base, Solvent) | Can be tuned to favor either the kinetic or thermodynamic product, thus influencing the regioisomeric ratio. |
Introduction and Functionalization of the 3-(Methoxymethyl) Substituent
The synthesis of the target molecule requires the presence of a methoxymethyl group at the 3-position of the pyrazole ring. This can be achieved through various strategies, either by constructing the pyrazole ring with the substituent already in place or by functionalizing a pre-formed pyrazole.
Strategies for Methoxymethyl Group Incorporation
A common and effective strategy for introducing the 3-(methoxymethyl) group involves a two-step process starting from a precursor with a 3-hydroxymethyl group.
Synthesis of 3-(Hydroxymethyl)-1H-pyrazole: This intermediate can be prepared through several routes. One approach involves the cyclocondensation of a suitable 1,3-dicarbonyl compound derivative with hydrazine. For example, the reaction of a protected form of 3-hydroxy-1,3-propanedialdehyde with hydrazine would yield the desired 3-(hydroxymethyl)-1H-pyrazole.
O-methylation of the Hydroxymethyl Group: The subsequent conversion of the 3-hydroxymethyl-1H-pyrazole to its methyl ether can be accomplished via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). wikipedia.orgmasterorganicchemistry.com
| Step | Reaction | Reagents | Key Considerations |
| 1 | Formation of 3-(hydroxymethyl)-1H-pyrazole | 1,3-dicarbonyl precursor and hydrazine | Protection of the hydroxyl group may be necessary during pyrazole ring formation. |
| 2 | O-methylation | NaH, CH3I or (CH3)2SO4 | The pyrazole NH is also acidic and will be deprotonated. The N-anion is generally less nucleophilic towards alkylation than the alkoxide, but N-methylation can be a competing side reaction. |
Sequential Functionalization Approaches
An alternative to building the pyrazole ring with the desired substituent is to introduce it onto a pre-existing pyrazole core. This often involves a sequence of protection, functionalization, and deprotection steps.
A plausible sequential approach would begin with a readily available pyrazole, such as pyrazole-3-carboxylic acid. The carboxylic acid can be reduced to the corresponding alcohol, 3-(hydroxymethyl)-1H-pyrazole. This reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH4). Following the reduction, the O-methylation can be carried out as described in the Williamson ether synthesis. This sequential approach allows for the late-stage introduction of the methoxymethyl group, which can be advantageous in multi-step syntheses.
Overall Synthetic Routes and Process Optimization for this compound
Step-by-Step Synthesis Analysis
A plausible synthetic pathway for this compound is outlined below:
Step 1: Synthesis of 3-(Hydroxymethyl)-1H-pyrazole
This intermediate can be synthesized from commercially available starting materials. For instance, the reaction of 1,1,3,3-tetramethoxypropane (B13500) with hydrazine hydrate can yield 1H-pyrazole, which can then be functionalized. A more direct approach would be the reaction of a suitable β-hydroxy-α,β-unsaturated aldehyde or ketone with hydrazine.
Step 2: O-methylation to form 3-(Methoxymethyl)-1H-pyrazole
The 3-(hydroxymethyl)-1H-pyrazole is then subjected to a Williamson ether synthesis. The pyrazole is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate both the pyrazole nitrogen and the hydroxyl group. The subsequent addition of a methylating agent, such as methyl iodide, will preferentially lead to O-methylation due to the higher nucleophilicity of the alkoxide compared to the pyrazole anion.
Step 3: N-alkylation to form this compound
Yield and Purity Considerations in Process Development
Information regarding the yield and purity considerations in the process development of this compound is not available in published literature. Process development for any chemical compound involves optimizing reaction conditions (e.g., temperature, pressure, catalyst, solvent), which directly impacts the reaction yield and the impurity profile of the final product. However, without an established synthetic route, such studies have not been reported for this specific molecule.
Reactivity and Chemical Transformations of 1 Sec Butyl 3 Methoxymethyl 1h Pyrazole
Chemical Reactions of the Methoxymethyl Group
The methoxymethyl group, -CH₂OCH₃, at the C3 position serves as a versatile handle for chemical modification. The key point of reactivity is the ether linkage, which is susceptible to cleavage under various conditions. This transformation is crucial for unmasking a hydroxymethyl or halomethyl group, which can then be used in a wide array of subsequent reactions.
Acid-mediated cleavage is a common strategy. Treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) can effectively cleave the methyl ether, leading to the formation of 3-(bromomethyl) or 3-(hydroxymethyl) pyrazole (B372694) intermediates. These intermediates are valuable synthons for introducing new functionalities through nucleophilic substitution. For instance, the resulting 3-(hydroxymethyl) derivative can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other esters and ethers.
Table 1: Representative Transformations of the 3-(Methoxymethyl) Group
| Reagent(s) | Conditions | Product | Transformation Type |
|---|---|---|---|
| BBr₃ | DCM, -78 °C to rt | 1-sec-butyl-3-(bromomethyl)-1H-pyrazole | Ether Cleavage/Halogenation |
| HBr (conc. aq.) | Heat | 1-sec-butyl-3-(bromomethyl)-1H-pyrazole | Ether Cleavage/Halogenation |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, rt | 1-sec-butyl-3-(iodomethyl)-1H-pyrazole | Ether Cleavage/Iodination |
| BBr₃, then H₂O workup | Two-step, one-pot | (1-sec-butyl-1H-pyrazol-3-yl)methanol | Ether Cleavage/Hydrolysis |
Reactivity at the Pyrazole Ring System
The pyrazole core of the molecule is an aromatic heterocycle, and its reactivity is significantly influenced by the two nitrogen atoms and the substituents at the N1 and C3 positions.
In N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. The N1-sec-butyl group and the C3-methoxymethyl group direct incoming electrophiles preferentially to this position. Classic electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to proceed with high regioselectivity.
For example, nitration using a standard mixture of nitric acid and sulfuric acid would yield 1-sec-butyl-3-(methoxymethyl)-4-nitro-1H-pyrazole. Similarly, bromination with N-bromosuccinimide (NBS) in an appropriate solvent would furnish the 4-bromo derivative. These 4-substituted analogues are pivotal for introducing further diversity, for instance, via subsequent cross-coupling reactions.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution at the C4 Position
| Reaction | Reagent(s) | Typical Electrophile | Predicted Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-sec-butyl-3-(methoxymethyl)-4-nitro-1H-pyrazole |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole |
| Chlorination | N-Chlorosuccinimide (NCS) | Cl⁺ | 4-chloro-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ (oleum) | SO₃ | 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-(1-sec-butyl-3-(methoxymethyl)-1H-pyrazol-4-yl)ethan-1-one |
Direct nucleophilic attack on the electron-rich pyrazole ring is generally unfavorable. However, the acidity of the C-H bonds on the ring can be exploited. The proton at the C5 position is the most acidic due to its proximity to the N1 atom. Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation (metalation) to form a 5-lithiated pyrazole species.
This organolithium intermediate is a powerful nucleophile and can react with a wide variety of electrophiles. This pathway provides a reliable method for introducing substituents exclusively at the C5 position, complementing the electrophilic substitution at C4. For instance, quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding 5-carboxylic acid, while reaction with an aldehyde produces a secondary alcohol.
Table 3: Functionalization at the C5 Position via Lithiation-Electrophile Quench
| Step 1: Base | Step 2: Electrophile | Resulting C5-Substituent | Product Name Snippet |
|---|---|---|---|
| n-BuLi | CO₂ (dry ice) | -COOH | ...-5-carboxylic acid |
| n-BuLi | DMF | -CHO | ...-5-carbaldehyde |
| n-BuLi | CH₃I | -CH₃ | ...-5-methyl... |
| n-BuLi | PhCHO (Benzaldehyde) | -CH(OH)Ph | ...-(5-(hydroxy(phenyl)methyl))... |
| n-BuLi | I₂ | -I | ...-5-iodo... |
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for functionalizing the pyrazole ring. evitachem.com Palladium-catalyzed direct arylation is a prominent example, enabling the formation of C-C bonds without the need for pre-functionalized starting materials like halo- or organometallic pyrazoles. jocpr.comnih.gov
For 1,3-disubstituted pyrazoles, C-H functionalization is often observed at the C5 position, although reactions at C4 are also known, with the outcome depending on the specific catalyst, ligand, and reaction conditions. These reactions typically involve coupling with aryl or vinyl halides (or triflates) to introduce corresponding substituents onto the pyrazole core. Other transition metals like rhodium and iridium can also be employed to achieve different types of C-H functionalization. evitachem.com
Transformations Involving the 1-sec-butyl Substituent
The N1-sec-butyl group is generally robust and less reactive compared to the pyrazole ring or the methoxymethyl group. Direct chemical transformations on this saturated alkyl chain without affecting the rest of the molecule are challenging. Radical halogenation would likely be unselective, leading to a mixture of products.
A potential pathway for selective functionalization involves deprotonation of the methine proton (the C-H bond at the point of attachment to the nitrogen). This proton is the most acidic on the alkyl chain due to its α-position to the pyrazole ring nitrogen. Using a very strong, sterically hindered base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) could potentially generate an α-lithiated species. This carbanion could then be trapped with an electrophile, although this transformation is hypothetical and would require specific conditions to avoid competing reactions at the pyrazole C5 position.
Derivatization Pathways for Analogues of this compound
The various reactive sites on this compound can be manipulated in sequence to generate a vast library of analogues. A strategic combination of the reactions described above allows for the systematic modification of the molecule at the C3, C4, and C5 positions.
A general strategy for derivatization could involve an initial electrophilic substitution at the C4 position (e.g., bromination). The resulting 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole can then be subjected to C5-lithiation and quenching to install a second substituent. Subsequently, the methoxymethyl group at C3 could be cleaved to unmask a hydroxymethyl group for further elaboration. This stepwise approach provides precise control over the substitution pattern, enabling the synthesis of highly functionalized and structurally diverse pyrazole derivatives.
Table 4: A Sequential Derivatization Strategy
| Step | Reaction Type | Position Modified | Example Transformation |
|---|---|---|---|
| 1 | Electrophilic Substitution | C4 | Bromination with NBS to yield the 4-bromo derivative. |
| 2 | Metalation/Quench | C5 | Lithiation of the 4-bromo derivative with n-BuLi, followed by quenching with DMF to yield a 4-bromo-5-formyl derivative. |
| 3 | Transition-Metal Coupling | C4 | Suzuki coupling of the 4-bromo-5-formyl derivative with an arylboronic acid to yield a 4-aryl-5-formyl derivative. |
| 4 | Side-Chain Modification | C3 | Cleavage of the methoxymethyl ether on the final product with BBr₃ to yield the 3-(hydroxymethyl) analogue. |
Spectroscopic Characterization and Structural Elucidation of 1 Sec Butyl 3 Methoxymethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, distinct signals are expected for the protons of the pyrazole (B372694) ring, the sec-butyl group, and the methoxymethyl substituent. The pyrazole ring protons, H-4 and H-5, typically appear as doublets due to mutual coupling. The chemical shifts for pyrazole protons are influenced by the electronic nature of the substituents on the ring. mdpi.com
The protons of the sec-butyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons (CH₂), and a multiplet for the methine proton (CH) attached to the N1-position of the pyrazole ring. The methoxymethyl group will show two singlets: one for the methylene protons (CH₂) and another for the methoxy (B1213986) protons (OCH₃).
Expected ¹H NMR Chemical Shift Ranges:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-4 | 6.0 - 6.5 | Doublet (d) |
| Pyrazole H-5 | 7.3 - 7.8 | Doublet (d) |
| N-CH (sec-butyl) | 4.0 - 4.5 | Multiplet (m) |
| CH₂ (sec-butyl) | 1.6 - 2.0 | Multiplet (m) |
| CH₃ (sec-butyl, d) | 1.2 - 1.5 | Doublet (d) |
| CH₃ (sec-butyl, t) | 0.8 - 1.0 | Triplet (t) |
| O-CH₂-Py | 4.4 - 4.8 | Singlet (s) |
| O-CH₃ | 3.2 - 3.6 | Singlet (s) |
This is an interactive data table. Users can sort and filter the information.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrazole ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts. The substituent at C-3 (methoxymethyl) and N-1 (sec-butyl) will influence these shifts. The carbon atoms of the sec-butyl and methoxymethyl groups will also appear at characteristic chemical shifts in the aliphatic region of the spectrum.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3 | 148 - 155 |
| Pyrazole C-4 | 105 - 110 |
| Pyrazole C-5 | 135 - 140 |
| N-CH (sec-butyl) | 55 - 60 |
| CH₂ (sec-butyl) | 28 - 32 |
| CH₃ (sec-butyl, d) | 18 - 22 |
| CH₃ (sec-butyl, t) | 10 - 14 |
| O-CH₂-Py | 65 - 70 |
| O-CH₃ | 55 - 60 |
This is an interactive data table. Users can sort and filter the information.
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the H-4 and H-5 protons of the pyrazole ring, and within the spin system of the sec-butyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each carbon atom based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the protons of the sec-butyl group and the H-5 proton, as well as between the methoxymethyl protons and the H-4 proton.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would display characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds. The pyrazole ring itself has characteristic stretching vibrations. researchgate.net The presence of both aromatic (pyrazole ring) and aliphatic (sec-butyl and methoxymethyl groups) C-H bonds will result in distinct stretching and bending vibrations. The C-O-C ether linkage in the methoxymethyl group will also have a characteristic stretching band. d-nb.info
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic, Pyrazole) | 3100 - 3150 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibration |
| C=N / C=C (Pyrazole Ring) | 1400 - 1600 | Ring stretching vibrations |
| C-O-C (Ether) | 1050 - 1150 | Asymmetric stretching |
This is an interactive data table. Users can sort and filter the information.
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For pyrazole derivatives, the symmetric breathing vibrations of the pyrazole ring are often prominent in the Raman spectrum. stfc.ac.uk The C-C bonds of the sec-butyl group and the C-H symmetric stretching vibrations would also be observable.
Expected Raman Shifts:
| Functional Group | Raman Shift (cm⁻¹) | Description |
| C-H (Aromatic, Pyrazole) | 3050 - 3150 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 3000 | Symmetric stretching |
| Pyrazole Ring Breathing | 1300 - 1500 | Symmetric ring vibration |
| C-C (Aliphatic) | 800 - 1200 | Stretching vibrations |
This is an interactive data table. Users can sort and filter the information.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular formula of this compound. This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition.
Expected HRMS Data Table:
| Theoretical Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Difference (ppm) | Molecular Formula |
| C₁₀H₁₉N₂O⁺ | Data not available | Data not available | C₁₀H₁₈N₂O |
This table illustrates the expected format of HRMS data. The actual measured mass and the difference in parts per million (ppm) would be populated from experimental results.
Electrospray Ionization Mass Spectrometry (EIMS)
Electron ionization mass spectrometry would reveal the fragmentation pattern of this compound. This "fingerprint" pattern of fragment ions provides valuable information about the molecule's structure. The fragmentation would likely involve the loss of the sec-butyl group, the methoxymethyl group, and other characteristic cleavages of the pyrazole ring.
Expected EIMS Fragmentation Data Table:
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| Data not available | Data not available | [C₁₀H₁₈N₂O]⁺ (Molecular Ion) |
| Data not available | Data not available | [M - C₄H₉]⁺ |
| Data not available | Data not available | [M - CH₂OCH₃]⁺ |
| Data not available | Data not available | [C₄H₉]⁺ |
This table shows representative fragments that might be observed. The actual m/z values and their relative intensities would be determined experimentally.
X-ray Crystallographic Analysis for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This analysis would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and intermolecular interactions.
Expected Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| R-factor (%) | Data not available |
This table outlines the typical parameters reported in a crystallographic study. The values are determined from the diffraction experiment.
Advanced Applications of 1 Sec Butyl 3 Methoxymethyl 1h Pyrazole in Contemporary Chemical Research
Role as a Key Molecular Building Block in Organic Synthesis
The utility of pyrazoles as foundational scaffolds in the synthesis of more complex molecules is a cornerstone of modern organic chemistry. These five-membered heterocyclic rings, with their adjacent nitrogen atoms, offer multiple reactive sites for functionalization and elaboration.
Scaffold for Complex Heterocyclic Systems
In principle, the structural framework of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole could serve as a versatile starting point for the construction of a variety of fused heterocyclic systems. The pyrazole (B372694) ring itself is a stable aromatic core, and the substituents at the 1 and 3 positions offer handles for further chemical transformations. The sec-butyl group at the N1 position provides steric bulk and influences the solubility and crystalline nature of its derivatives. The methoxymethyl group at the C3 position could potentially be modified or cleaved to reveal a reactive hydroxymethyl or formyl group, which could then participate in cyclization reactions to form pyrazolo-fused systems such as pyrazolopyrimidines, pyrazolopyridines, or pyrazolotriazines. However, at present, there are no specific examples in the scientific literature that utilize this compound for these purposes.
Precursor for Advanced Organic Syntheses
The potential of this compound as a precursor in multi-step organic syntheses can be inferred from the known reactivity of the pyrazole nucleus. The C4 and C5 positions of the pyrazole ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. These functionalized derivatives could then serve as key intermediates in the total synthesis of complex natural products or medicinally relevant molecules. Despite this theoretical potential, no published research currently details the use of this compound as a precursor in any specific advanced organic synthesis.
Utility in Coordination Chemistry and Ligand Design
The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, making pyrazole-containing molecules valuable ligands in coordination chemistry.
Metal-Pyrazole Complex Formation
The N2 atom of the pyrazole ring in this compound is a potential coordination site for a wide range of metal ions. The formation of metal-pyrazole complexes is a well-established area of research, with applications in catalysis, materials science, and bioinorganic chemistry. The steric and electronic properties of the substituents on the pyrazole ring, such as the sec-butyl and methoxymethyl groups, would be expected to influence the coordination geometry and stability of the resulting metal complexes. However, there is no specific data available on the formation of metal complexes with this compound.
Ligand Applications in Catalysis
Pyrazole-based ligands are integral components of many successful homogeneous catalysts. By coordinating to a metal center, they can modulate its reactivity and selectivity in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The specific structure of this compound suggests it could act as a monodentate ligand. While the potential exists, there is no documented use of this compound as a ligand in any catalytic application.
Applications in Catalytic Systems
The direct application of this compound or its metal complexes in catalytic systems has not been reported in the scientific literature. Research into the catalytic activity of pyrazole derivatives is an active field, but studies have focused on other substituted pyrazoles. Therefore, no detailed research findings or data tables concerning the catalytic applications of this specific compound can be provided at this time.
Functionalization for Chemical Probe DevelopmentThe scientific literature does not contain any reports on the modification or functionalization of this compound for the purpose of creating chemical probes.
Consequently, the requested article focusing solely on the advanced applications of this specific chemical compound cannot be generated at this time due to the absence of relevant research data.
Q & A
Q. What are the common synthetic strategies for preparing 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole?
The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. For example, cyclization of β-dicarbonyl compounds with hydrazines under acidic conditions can yield the pyrazole core. Methoxymethyl and sec-butyl groups are introduced via alkylation or substitution reactions. In related compounds (e.g., N-(5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide), methoxymethylation is achieved using methoxymethyl chloride under basic conditions, followed by purification via recrystallization from ethanol . For sec-butyl substitution, nucleophilic displacement with sec-butyl halides or Mitsunobu reactions may be employed, requiring optimization of solvent polarity and temperature .
Q. How can chromatographic and spectroscopic methods validate the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, in related methoxymethyl-substituted pyrazoles, the methoxymethyl group produces distinct proton signals at δ 3.25–4.36 ppm (CH2 and OCH3) in NMR, and NMR shows peaks near δ 58–63 ppm (OCH3) and δ 169 ppm (carbonyl groups, if present). Mass spectrometry (MS) can confirm molecular weight, with ESI-MS providing accurate mass data .
Advanced Research Questions
Q. What experimental strategies address low yields in the synthesis of sec-butyl-substituted pyrazoles?
Low yields often arise from steric hindrance of the sec-butyl group. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate the pyrazole nitrogen before alkylation.
- Employing phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
- Optimizing reaction time and temperature (e.g., refluxing in THF at 60–80°C for 8–12 hours) to balance reactivity and side reactions. Comparative studies on similar compounds show that replacing sec-butyl with less hindered groups (e.g., methyl) increases yields, highlighting steric challenges .
Q. How do electronic and steric effects of the methoxymethyl and sec-butyl groups influence reactivity?
- Methoxymethyl : The electron-donating methoxy group increases electron density on the pyrazole ring, enhancing electrophilic substitution at the 4- and 5-positions. This is confirmed by DFT calculations on analogous compounds, where methoxymethyl groups lower the energy barrier for nucleophilic attacks .
- sec-Butyl : Its steric bulk hinders reactions at adjacent positions. For instance, in Suzuki-Miyaura coupling, the sec-butyl group reduces coupling efficiency at the 3-position by ~30% compared to methyl-substituted analogs. X-ray crystallography of similar compounds reveals distorted ring geometries due to steric strain .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity (e.g., IC50 values) may stem from variations in assay conditions or impurities. To mitigate this:
- Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Use ultra-pure samples (≥99% purity via HPLC) and validate with orthogonal techniques (e.g., LC-MS).
- Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to account for variability. A study on related pyrazoles demonstrated that impurities ≤2% altered IC50 by up to 50%, underscoring purity’s importance .
Methodological Considerations
Q. What computational tools predict the pharmacokinetic properties of this compound?
Molecular dynamics (MD) simulations and QSAR models are used to predict solubility, permeability, and metabolic stability. For example:
- LogP : Predicted via ChemAxon or Schrodinger’s QikProp, with methoxymethyl groups reducing logP by ~0.5 units compared to methyl analogs.
- CYP450 inhibition : SwissADME predicts low CYP3A4 inhibition due to the compound’s moderate size (MW ~210 g/mol) and lack of strong hydrogen-bond donors. Validation with in vitro microsomal assays is recommended .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For instance, in ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, the dihedral angle between the pyrazole and aryl rings was 28.5°, confirming non-planarity due to steric effects. Similar analysis for this compound would clarify substituent-induced distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
